molecular formula C10H12ClNO B15247799 (R)-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride

(R)-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride

Cat. No.: B15247799
M. Wt: 197.66 g/mol
InChI Key: SNRNZZPWCMXIAP-MRVPVSSYSA-N
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Description

®-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a chlorine atom, and a hydroxyl group attached to a tetrahydronaphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydronaphthalene Ring: The initial step involves the formation of the tetrahydronaphthalene ring system through a cyclization reaction.

    Introduction of the Chlorine Atom: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.

    Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, often using reagents like hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of ®-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the amino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide, thiols, or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

®-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Mescaline: A naturally occurring psychedelic compound with a similar aromatic structure.

    Ephedrine: A stimulant and decongestant with a similar amine group.

    Other Tetrahydronaphthalene Derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

®-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

(5R)-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C10H12ClNO/c11-10-7-2-1-3-8(12)6(7)4-5-9(10)13/h4-5,8,13H,1-3,12H2/t8-/m1/s1

InChI Key

SNRNZZPWCMXIAP-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=C(C=C2)O)Cl)N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)O)Cl)N

Origin of Product

United States

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